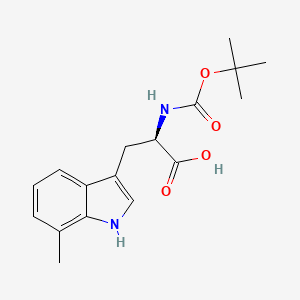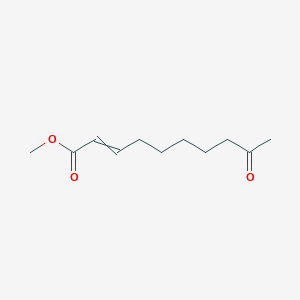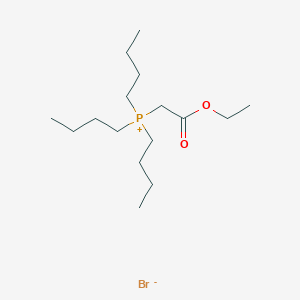
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride is a chemical compound with the molecular formula C12H13FN4·HCl It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a fluorobenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,5,6-triamine and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate, is used to facilitate the reaction.
Procedure: Pyridine-2,5,6-triamine is dissolved in DMF, and 4-fluorobenzyl chloride is added dropwise. The mixture is heated under reflux for several hours.
Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorobenzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Complex Formation: The compound can form complexes with metal ions, which may be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution Reactions: Products with different substituents on the benzyl group.
Oxidation: Oxidized derivatives with altered nitrogen oxidation states.
Reduction: Reduced derivatives with different hydrogenation levels.
Scientific Research Applications
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Catalysis: It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to:
Inhibition or Activation: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Binding to DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N6-(4-fluorobenzyl)pyridine-2,3,6-triamine: A closely related compound with similar structural features.
2-fluoropyridine: A simpler fluorinated pyridine derivative.
4-fluorobenzylamine: A compound with a similar fluorobenzyl group but different core structure.
Uniqueness
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H14ClFN4 |
|---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
6-N-[(4-fluorophenyl)methyl]pyridine-2,3,6-triamine;hydrochloride |
InChI |
InChI=1S/C12H13FN4.ClH/c13-9-3-1-8(2-4-9)7-16-11-6-5-10(14)12(15)17-11;/h1-6H,7,14H2,(H3,15,16,17);1H |
InChI Key |
AIDBSDDTPIAOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)N)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



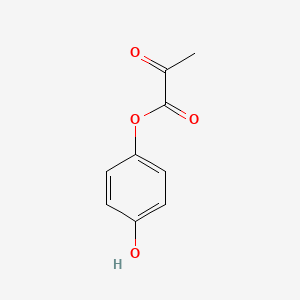
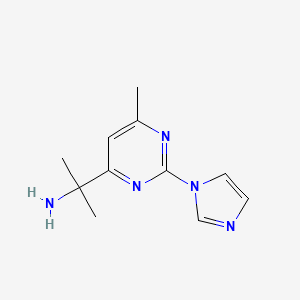
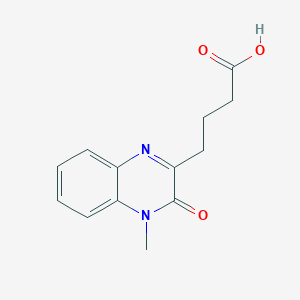
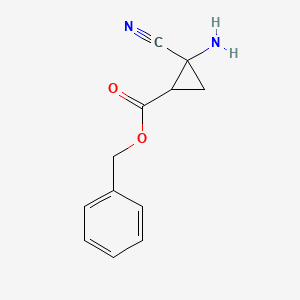
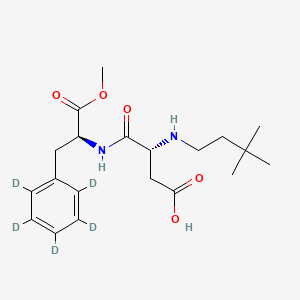
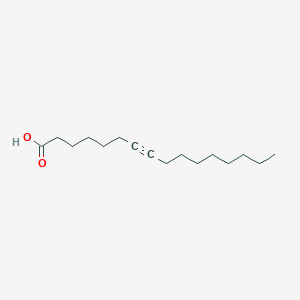
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)
